molecular formula C21H22N2O5S2 B2550927 ethyl 2-[(2Z)-6-methanesulfonyl-2-[(3-phenylpropanoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865247-43-4

ethyl 2-[(2Z)-6-methanesulfonyl-2-[(3-phenylpropanoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2550927
CAS No.: 865247-43-4
M. Wt: 446.54
InChI Key: ZXELWPJYJKNXFH-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2Z)-6-methanesulfonyl-2-[(3-phenylpropanoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole ring, a methanesulfonyl group, and an ethyl acetate moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of ethyl 2-[(2Z)-6-methanesulfonyl-2-[(3-phenylpropanoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the benzothiazole ring, followed by the introduction of the methanesulfonyl group and the ethyl acetate moiety. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Ethyl 2-[(2Z)-6-methanesulfonyl-2-[(3-phenylpropanoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-6-methanesulfonyl-2-[(3-phenylpropanoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[(2Z)-6-methanesulfonyl-2-[(3-phenylpropanoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with other similar compounds, such as ethyl 2-[(2Z)-2-[(1-naphthylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate These compounds share structural similarities but may differ in their chemical properties and applications

Properties

IUPAC Name

ethyl 2-[6-methylsulfonyl-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-3-28-20(25)14-23-17-11-10-16(30(2,26)27)13-18(17)29-21(23)22-19(24)12-9-15-7-5-4-6-8-15/h4-8,10-11,13H,3,9,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXELWPJYJKNXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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